molecular formula C26H24ClN3O3S B1600320 Ethyl (Z)-alpha-(hydroxyimino)-2-(tritylamino)thiazol-4-acetate hydrochloride CAS No. 66339-00-2

Ethyl (Z)-alpha-(hydroxyimino)-2-(tritylamino)thiazol-4-acetate hydrochloride

Cat. No. B1600320
CAS RN: 66339-00-2
M. Wt: 494 g/mol
InChI Key: POPNOGAIIMCRTH-MBANDDHJSA-N
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Description

Ethyl (Z)-alpha-(hydroxyimino)-2-(tritylamino)thiazol-4-acetate hydrochloride is a chemical compound with a complex structure. It belongs to the class of thiazole derivatives and contains functional groups such as an oxime (hydroxyimino), an acetate, and a tritylamine moiety. The “Z” configuration indicates the geometry around the double bond.



Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of an aldehyde or ketone with hydroxylamine to form the oxime, followed by acetylation of the oxime group. The tritylamine substituent is introduced through nucleophilic substitution or reductive amination. Detailed synthetic pathways and reaction conditions can be found in the literature.



Molecular Structure Analysis

The molecular formula of Ethyl (Z)-alpha-(hydroxyimino)-2-(tritylamino)thiazol-4-acetate hydrochloride is C~20~H~18~N~4~O~3~S·HCl. Its three-dimensional structure reveals the arrangement of atoms, bond angles, and stereochemistry. Computational methods, X-ray crystallography, and NMR spectroscopy are commonly used to elucidate the precise structure.



Chemical Reactions Analysis

This compound may undergo various chemical reactions, including hydrolysis of the acetate group, oxidation of the hydroxylamine moiety, and substitution reactions at the tritylamine nitrogen. Investigating its reactivity with different reagents and conditions provides insights into its behavior.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point: Varies based on crystalline form.

    • Solubility: Soluble in organic solvents (e.g., chloroform, methanol).

    • Color: Typically white or pale yellow.



  • Chemical Properties :

    • Acid-Base Behavior: May exhibit acidic or basic properties.

    • Stability: Sensitive to light, moisture, and temperature.

    • Spectroscopic Data: IR, UV-Vis, NMR spectra provide valuable information.




Safety And Hazards


  • Toxicity : Limited data available; handle with caution.

  • Handling : Use appropriate protective equipment (gloves, eyewear).

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Disposal : Follow local regulations for hazardous waste disposal.


Future Directions

Research avenues include:



  • Biological Activity : Investigate its pharmacological effects.

  • Derivatives : Explore modifications for improved properties.

  • Applications : Assess its potential in drug development or materials science.


properties

IUPAC Name

ethyl (2Z)-2-hydroxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S.ClH/c1-2-32-24(30)23(29-31)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18,31H,2H2,1H3,(H,27,28);1H/b29-23-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPNOGAIIMCRTH-MBANDDHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\O)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (Z)-alpha-(hydroxyimino)-2-(tritylamino)thiazol-4-acetate hydrochloride

CAS RN

66339-00-2
Record name 4-Thiazoleacetic acid, α-(hydroxyimino)-2-[(triphenylmethyl)amino]-, ethyl ester, hydrochloride (1:1), (αZ)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66339-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (Z)-alpha-(hydroxyimino)-2-(tritylamino)thiazol-4-acetate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066339002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (Z)-α-(hydroxyimino)-2-(tritylamino)thiazol-4-acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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